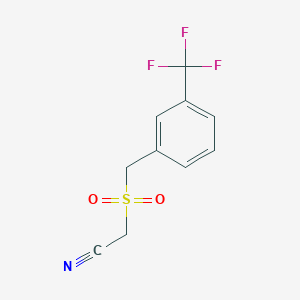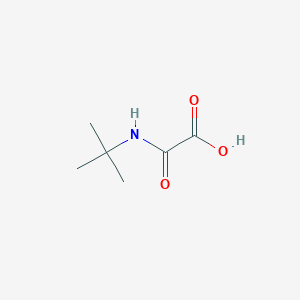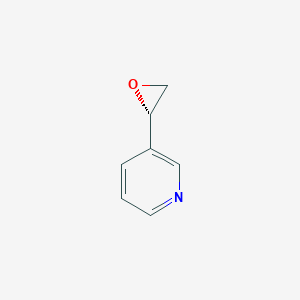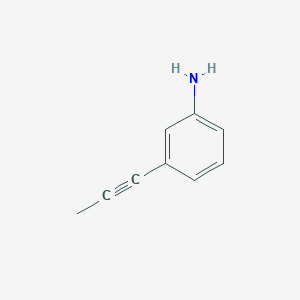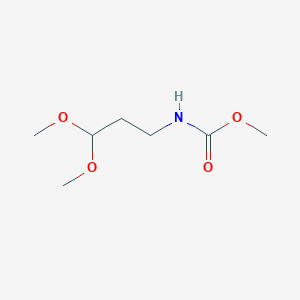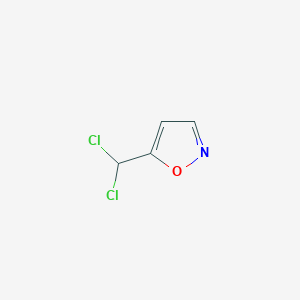
5-(Dichloromethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dichloromethyl)-1,2-oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(Dichloromethyl)-1,2-oxazole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(Dichloromethyl)-1,2-oxazole have been studied in animal models. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Dichloromethyl)-1,2-oxazole in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against multiple targets, including COX-2, HDACs, and cancer cells. This makes it a promising candidate for the development of new drugs. However, one limitation of using 5-(Dichloromethyl)-1,2-oxazole in lab experiments is its potential toxicity. It has been found to be toxic at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(Dichloromethyl)-1,2-oxazole. One direction is to further study its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, more research is needed to understand its mechanism of action and its potential toxicity. Finally, further research is needed to optimize the synthesis method of 5-(Dichloromethyl)-1,2-oxazole to improve its yield and purity.
Synthesemethoden
The synthesis of 5-(Dichloromethyl)-1,2-oxazole involves the reaction of chloroacetonitrile with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with a strong acid to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
5-(Dichloromethyl)-1,2-oxazole has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-microbial agent and has been found to have activity against certain bacterial strains.
Eigenschaften
CAS-Nummer |
169888-53-3 |
|---|---|
Produktname |
5-(Dichloromethyl)-1,2-oxazole |
Molekularformel |
C4H3Cl2NO |
Molekulargewicht |
151.98 g/mol |
IUPAC-Name |
5-(dichloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-4(6)3-1-2-7-8-3/h1-2,4H |
InChI-Schlüssel |
BTWKKUKIKRFJQX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(Cl)Cl |
Kanonische SMILES |
C1=C(ON=C1)C(Cl)Cl |
Synonyme |
Isoxazole, 5-(dichloromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
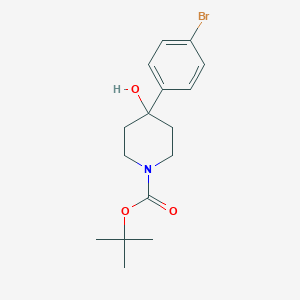
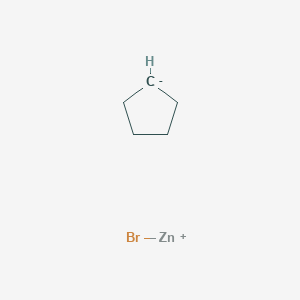
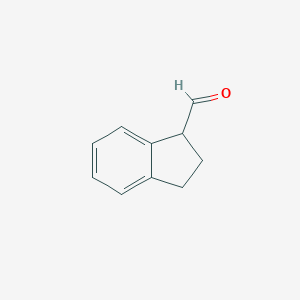
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
